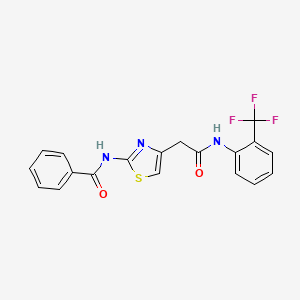

N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide

Description

Historical Context of Thiazole Derivatives in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, has been a cornerstone of drug discovery since the early 20th century. Its unique electronic configuration and ability to participate in hydrogen bonding and π-π interactions make it a versatile scaffold for modulating biological targets. Early applications of thiazole derivatives included antimicrobial agents, such as sulfathiazole, which revolutionized the treatment of bacterial infections in the 1940s. Over time, the scope expanded to include antiviral, anti-inflammatory, and anticancer agents, driven by the scaffold’s adaptability to structural modifications.

Modern synthetic methodologies, such as Hantzsch thiazole synthesis, have enabled the creation of diverse derivatives. For instance, Sun et al. (2017) developed diaryl-1,3-thiazole analogues that inhibit tubulin polymerization, demonstrating the scaffold’s relevance in anticancer drug development. Similarly, Sayed et al. (2019) synthesized thiazole-pyrazole hybrids with cytotoxic activity against HepG-2 liver carcinoma cells, underscoring the structural flexibility required for targeting proliferative pathways. These advancements underscore the thiazole ring’s enduring role in addressing unmet medical needs.

Properties

IUPAC Name |

N-[4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O2S/c20-19(21,22)14-8-4-5-9-15(14)24-16(26)10-13-11-28-18(23-13)25-17(27)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,24,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNRFJAXTHQQKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step involves the reaction of the thiazole intermediate with a trifluoromethyl-substituted aniline derivative.

Formation of the Benzamide Group: The final step involves the acylation of the amine group on the thiazole ring with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide. For instance, derivatives of thiazole have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Study:

A study focusing on thiazole derivatives demonstrated promising antimicrobial effects against multiple pathogens. Compounds similar to N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide were tested using turbidimetric methods, revealing effective inhibition of bacterial growth .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound D1 | 1.27 | Staphylococcus aureus |

| Compound D2 | 1.43 | Escherichia coli |

Anticancer Potential

Thiazole derivatives have also been investigated for their anticancer properties. The compound under discussion has been evaluated against various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis.

Case Study:

In vitro studies indicated that compounds structurally related to N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide exhibited significant cytotoxicity against breast cancer cell lines (e.g., MCF7). The Sulforhodamine B assay revealed that specific derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D6 | 5.85 | MCF7 |

| Compound D7 | 4.53 | MCF7 |

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities and interaction modes of N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide with target proteins involved in disease pathways.

Findings:

Docking simulations have shown that this compound binds effectively to targets such as dihydrofolate reductase (DHFR), a key enzyme in purine synthesis, which is crucial for cancer cell proliferation and microbial growth . This interaction suggests a dual potential for both antimicrobial and anticancer applications.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it may bind to and inhibit the activity of certain enzymes, thereby affecting biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s core structure includes a thiazole ring linked to a benzamide group and a trifluoromethylphenylaminoethyl moiety. Key analogs and their differences are summarized below:

Key Observations :

- The trifluoromethyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to non-fluorinated analogs like the chromen-substituted derivative .

- Triazole-linked analogs (e.g., ) exhibit extended conjugation, which may enhance π-π stacking interactions but reduce solubility .

Key Observations :

Physicochemical and Spectral Properties

IR and NMR Data :

Solubility and Lipophilicity :

- Triazole-containing analogs (e.g., ) show lower solubility due to extended aromatic systems .

Biological Activity

N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide, a compound with a complex structure, has been the subject of various studies due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

- Molecular Formula : C21H21N3O4S

- Molecular Weight : 447.93 g/mol

- CAS Number : 2514697-45-9

- SMILES Notation : O=C1S(C=C(CC(NC2=CC=C(CCNCC(C3=CC=CC=C3)=O)C=C2)=O)N1)=O.Cl

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole moiety is known for its role in drug discovery, particularly in developing anticancer and antimicrobial agents. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and target interaction.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole derivatives, including N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human colon adenocarcinoma (HT-29) | 1.61 ± 1.92 | |

| Human lung adenocarcinoma (A549) | 1.98 ± 1.22 | |

| Human melanoma (MEXF 462) | 0.92 ± 0.15 |

The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring and thiazole moiety can enhance anticancer activity.

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties. The compound was evaluated against several bacterial strains, demonstrating effective inhibition comparable to standard antibiotics:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 17 |

Case Studies and Research Findings

- Anticancer Studies : A study published in PubMed Central highlighted the efficacy of thiazole derivatives in inhibiting cancer cell proliferation through apoptosis induction mechanisms. The study reported that specific compounds exhibited IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Another investigation focused on the synthesis of phenylthiazole derivatives, which demonstrated substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that electron-donating groups on the aromatic ring enhanced antimicrobial efficacy .

- Mechanistic Insights : Computational studies have provided insights into the binding interactions between thiazole derivatives and target proteins, revealing that hydrophobic interactions play a crucial role in their biological activity .

Q & A

Q. What synthetic strategies are effective for preparing N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide?

The synthesis typically involves multi-step reactions, including condensation of intermediates under reflux conditions. For example:

- Thiazole core formation : Reacting benzamide derivatives with thiourea or thioamide precursors under acidic or basic conditions to form the thiazole ring .

- Amide coupling : Introducing the trifluoromethylphenylamino group via nucleophilic substitution or coupling reactions, as seen in similar compounds using 3-nitroaniline or benzamide derivatives under reflux (100°C, 2–4 hours) .

- Purification : Recrystallization with methanol or silica gel chromatography ensures high purity, with yields optimized by controlling reaction stoichiometry and temperature .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : and NMR confirm the presence of the thiazole ring, trifluoromethyl group (), and amide protons () .

- IR spectroscopy : Peaks at ~1650–1700 cm validate carbonyl groups (amide C=O and oxoethyl), while ~3300 cm corresponds to N-H stretches .

- Mass spectrometry : ESI-MS confirms molecular weight, with fragmentation patterns identifying key structural motifs (e.g., m/z 475.42 for a related trifluoromethyl compound) .

Q. How can researchers screen this compound for biological activity?

- Enzyme inhibition assays : Test against targets like L-alanine ligase or biotin synthase, using spectrophotometric methods to monitor substrate conversion .

- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, following protocols for thiazole derivatives .

Advanced Research Questions

Q. How does the trifluoromethyl group influence pharmacokinetic properties?

The trifluoromethyl group enhances lipophilicity (logP ~2.5–3.5) and metabolic stability by resisting oxidative degradation. This improves membrane permeability and half-life, as demonstrated in analogues with similar substituents . Computational tools like VolSurf+ predict ADME properties, guiding structural optimization .

Q. What computational methods predict target binding and selectivity?

- Molecular docking (UCSF Chimera) : Dock the compound into enzyme active sites (e.g., PFOR enzyme) using PDB structures. Hydrogen bonding (N–H⋯O/F) and hydrophobic interactions with the trifluoromethyl group are critical for affinity .

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data from analogues to prioritize synthetic targets .

Q. How can crystallography elucidate molecular interactions?

Single-crystal X-ray diffraction reveals:

Q. What strategies improve in vivo efficacy and reduce toxicity?

- Prodrug design : Mask polar groups (e.g., hydroxyl) with acetyl or PEG moieties to enhance bioavailability .

- Toxicity screening : Use Galleria mellonella or zebrafish models to assess acute toxicity (LD) and hepatotoxicity markers (ALT/AST levels) .

Methodological Considerations

Q. How to resolve contradictions in bioactivity data across studies?

Q. What purification challenges arise during scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.